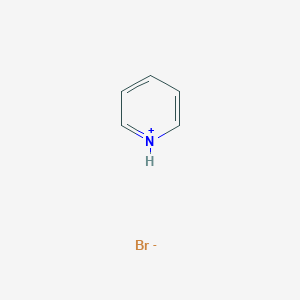
Pyridinium bromide
Cat. No. B8452845
M. Wt: 160.01 g/mol
InChI Key: BBFCIBZLAVOLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07091339B2
Procedure details


In a three-neck flask (500 ml), equipped with a mechanical stirring apparatus, 15 ml water was introduced, followed by pyridinium bromide (71.75 g, 0.45 mole; Chemadaa' (Nir Yitshak, Israel)). The mixture was stirred at room temperature (22° C.) for about 10 minutes. Then 250 ml toluene was added, followed by 50 g (0.224 mol) of 10-methoxy-5H-dibenz[b,f]azepine (compound of formula (4), wherein R4 is methoxy). [Note: 10-methoxy-5H-dibenz[b,f]azepine may be obtained from iminostilbene according to the process disclosed in U.S. Pat. No. 5,808,058. 10-methoxy-5H-dibenz[b,f]azepine also is commercially available from various suppliers, including Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (Zhejiang, China), and Ningbo Chongyangtang Biologic Tech Co., Ltd. (Ningbo, China)] NaOCN (45 g, 0.69 mol; OCI Corp., South Korea) was added and the reaction was mixed for about 7–8 hours at room temperature (22° C.). After 7–8 hours, 125 ml of water was added, and the mixture was stirred for about 15 minutes. The resulting solid carbamate of formula (1), 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide, was filtered and washed with 50 ml of water. The organic layer was separated and washed with water (2×50 ml).





Name
Identifiers


|
REACTION_CXSMILES
|
O.[Br-].[NH+]1C=CC=CC=1.[CH3:9][O:10][C:11]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[NH:15][C:14]2[CH:22]=[CH:23][CH:24]=[CH:25][C:13]=2[CH:12]=1>C1(C)C=CC=CC=1>[CH3:9][O:10][C:11]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[NH:15][C:14]2[CH:22]=[CH:23][CH:24]=[CH:25][C:13]=2[CH:12]=1.[CH:19]1[CH:20]=[CH:21][C:16]2[NH:15][C:14]3[CH:22]=[CH:23][CH:24]=[CH:25][C:13]=3[CH:12]=[CH:11][C:17]=2[CH:18]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[NH+]1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC2=C(NC3=C1C=CC=C3)C=CC=C2
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
22 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature (22° C.) for about 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was introduced
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC2=C(NC3=C1C=CC=C3)C=CC=C2
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1C=CC2=C(C1)C=CC=3C=CC=CC3N2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
